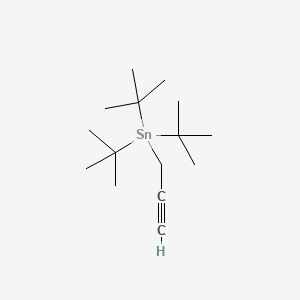
Tri-tert-butyl(prop-2-yn-1-yl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-tert-butyl(prop-2-yn-1-yl)stannane, also known as tributyl(prop-2-yn-1-yl)stannane, is an organotin compound with the chemical formula C15H30Sn. It is a colorless to pale yellow liquid that is soluble in various organic solvents such as ethanol, methanol, and cyclohexane. This compound is known for its stability in the presence of oxygen and water but reacts with strong oxidizing agents and acids .
Méthodes De Préparation
Tri-tert-butyl(prop-2-yn-1-yl)stannane can be synthesized through the reaction of propyne with tri-tert-butylchlorostannane. The reaction typically requires a suitable solvent and catalyst to proceed efficiently. The general reaction scheme is as follows:
Propyne+Tri-tert-butylchlorostannane→this compound
The reaction conditions often involve the use of an inert atmosphere (e.g., nitrogen or argon) and temperatures ranging from 0°C to room temperature .
Analyse Des Réactions Chimiques
Tri-tert-butyl(prop-2-yn-1-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized by strong oxidizing agents, leading to the formation of tin oxides and other by-products.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: this compound is often used in substitution reactions, particularly in the formation of carbon-tin bonds. Common reagents include halides and other electrophiles.
Coupling Reactions: It is frequently used in coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Tri-tert-butyl(prop-2-yn-1-yl)stannane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin and carbon-carbon bonds.
Biology: This compound is used in the study of biological systems, particularly in the modification of biomolecules.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which tri-tert-butyl(prop-2-yn-1-yl)stannane exerts its effects involves the formation of carbon-tin bonds. This compound acts as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in coupling reactions, it forms carbon-carbon bonds through the transfer of the prop-2-yn-1-yl group .
Comparaison Avec Des Composés Similaires
Tri-tert-butyl(prop-2-yn-1-yl)stannane can be compared with other organotin compounds, such as:
Tri-tert-butyl(prop-2-en-1-yl)stannane: Similar in structure but with a prop-2-en-1-yl group instead of a prop-2-yn-1-yl group.
Tri-tert-butyl(prop-1-yn-1-yl)stannane: Similar but with a prop-1-yn-1-yl group.
Tri-tert-butyl(phenyl)stannane: Contains a phenyl group instead of a prop-2-yn-1-yl group.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, particularly in the formation of carbon-tin and carbon-carbon bonds .
Propriétés
Numéro CAS |
111708-20-4 |
|---|---|
Formule moléculaire |
C15H30Sn |
Poids moléculaire |
329.11 g/mol |
Nom IUPAC |
tritert-butyl(prop-2-ynyl)stannane |
InChI |
InChI=1S/3C4H9.C3H3.Sn/c3*1-4(2)3;1-3-2;/h3*1-3H3;1H,2H2; |
Clé InChI |
ABMANHGKLXUFGH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Sn](CC#C)(C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)
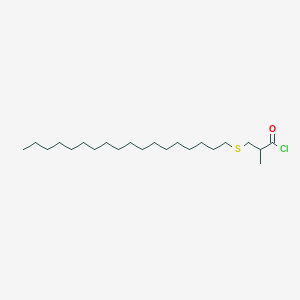
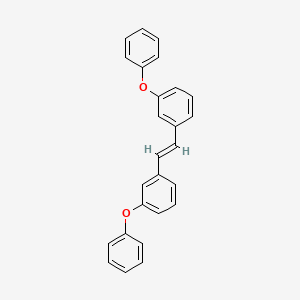
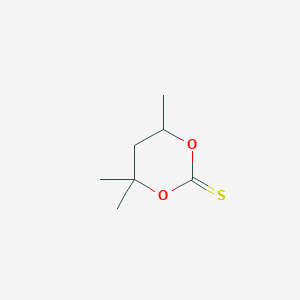
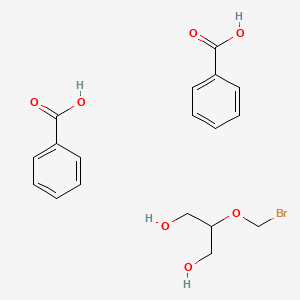
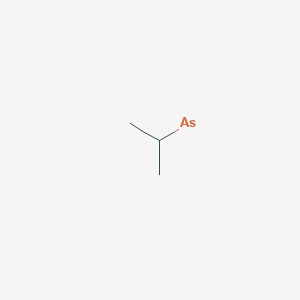
![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)

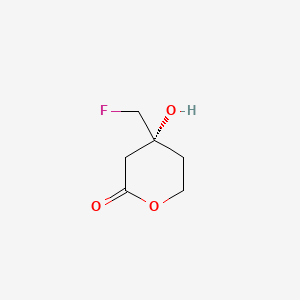

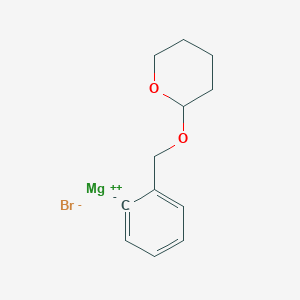
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
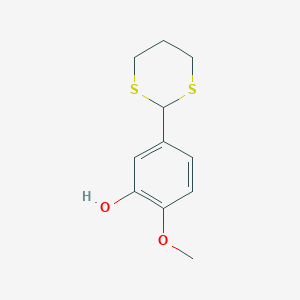
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
